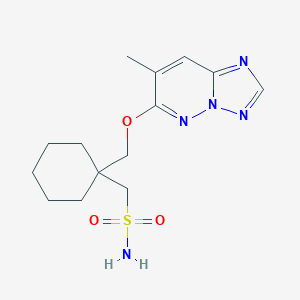
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a complex organic compound that features a unique combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyridazine Ring: This step involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazolopyridazine core.
Introduction of Cyclohexanemethanesulfonamide: The triazolopyridazine intermediate is then reacted with cyclohexanemethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or triazolopyridazine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazole ring system, known for its kinase inhibitory activity.
Triazolothiadiazine: A related compound with a triazole and thiadiazine ring system, also investigated for its biological activities.
Uniqueness
6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is unique due to its specific combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
167309-33-3 |
|---|---|
分子式 |
C14H21N5O3S |
分子量 |
339.42 g/mol |
IUPAC名 |
[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide |
InChI |
InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21) |
InChIキー |
GSGDAROOKLHPTF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
正規SMILES |
CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N |
Key on ui other cas no. |
167309-33-3 |
同義語 |
[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















